2-(3-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide
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Overview
Description
2-(3-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide is a chemical compound with a unique structure that includes a pyrazole ring, an amino group, and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide typically involves the reaction of 3-amino-1H-pyrazole with N-(cyclopropylmethyl)acetamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions can vary, but they generally involve steps such as:
Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of the amino group: The amino group is introduced through nucleophilic substitution or other suitable reactions.
Attachment of the cyclopropylmethyl group: This step involves the reaction of the pyrazole derivative with cyclopropylmethylamine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group and other functional groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the compound.
Scientific Research Applications
2-(3-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide include:
2-(3-Amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one: This compound has a similar pyrazole ring structure but differs in the substituents attached to the ring.
3-Amino-1H-pyrazole derivatives: Various derivatives of 3-amino-1H-pyrazole with different substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. Its cyclopropylmethyl group, in particular, may impart unique reactivity and interactions compared to other similar compounds.
Properties
Molecular Formula |
C9H14N4O |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(3-aminopyrazol-1-yl)-N-(cyclopropylmethyl)acetamide |
InChI |
InChI=1S/C9H14N4O/c10-8-3-4-13(12-8)6-9(14)11-5-7-1-2-7/h3-4,7H,1-2,5-6H2,(H2,10,12)(H,11,14) |
InChI Key |
VGYBFEMWWGJHAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)CN2C=CC(=N2)N |
Origin of Product |
United States |
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